1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene
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Overview
Description
1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is a halogenated benzene compound with the molecular formula C7H4BrF3 and a molecular weight of 225.008 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluoroaniline, followed by diazotization and subsequent reaction with hydrogen bromide (HBr) in the presence of copper(I) bromide (CuBr) . Another method includes the photochemical bromination of m-difluorobenzene, although this process has lower selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the fluoromethyl group.
1-Bromo-2,3-difluorobenzene: Differently substituted, affecting its reactivity and applications.
1-Bromo-2,6-difluorobenzene: Another isomer with distinct properties and uses.
Uniqueness
1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which enhance its reactivity and make it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWBKDDNLQNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CF)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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